N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide
Description
Properties
Molecular Formula |
C15H13N7O |
|---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C15H13N7O/c1-21-12-5-3-2-4-11(12)17-14(21)9-16-15(23)10-6-7-22-13(8-10)18-19-20-22/h2-8H,9H2,1H3,(H,16,23) |
InChI Key |
FSWCWTCFIBLWQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC4=NN=NN4C=C3 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole moiety is synthesized via condensation of o-phenylenediamine with methyl-substituted carboxylic acid derivatives under acidic conditions. For example, refluxing o-phenylenediamine with acetic acid derivatives in hydrochloric acid (HCl) at 120°C for 6–8 hours yields 1-methyl-1H-benzimidazole. Alternative methods employ Lewis acids (e.g., ZnCl₂) or solid supports (e.g., montmorillonite K10) to enhance reaction efficiency.
Key Reaction :
Tetrazolo[1,5-a]Pyridine Synthesis
The tetrazole-pyridine framework is constructed through cyclization of pyridine-7-carboxylic acid with sodium azide (NaN₃) in dimethylformamide (DMF) at 80–100°C. This step often employs phosphorus oxychloride (POCl₃) to activate carboxyl groups, achieving cyclization yields of 65–75%.
Key Reaction :
Coupling Reactions
The final step involves coupling the benzimidazole and tetrazole-pyridine moieties using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) under reflux. Purification via silica gel chromatography typically yields 55–65% of the target compound.
Key Reaction :
Table 1: Traditional Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzimidazole Formation | o-PDA, HCl, 120°C, 8h | 78 | |
| Tetrazole Cyclization | NaN₃, POCl₃, DMF, 90°C, 4h | 72 | |
| Coupling | DCC/HOBt, DCM, reflux, 12h | 63 |
Microwave-Assisted Synthesis
Accelerated Benzimidazole Formation
Microwave irradiation reduces reaction times from hours to minutes. For instance, combining o-phenylenediamine and methylglyoxal with montmorillonite K10 under microwave irradiation (300 W, 120°C) for 15 minutes achieves 85% yield. This method minimizes side reactions and improves purity.
Tetrazole-Pyridine Functionalization
Microwave-assisted cyclization using NaN₃ and CuI in acetonitrile at 150°C for 10 minutes enhances tetrazole ring formation, yielding 80–85%. Catalysts like yttrium triflate further improve selectivity.
Table 2: Microwave vs. Traditional Methods
| Parameter | Microwave Method | Traditional Method |
|---|---|---|
| Time | 15–30 minutes | 6–12 hours |
| Yield | 80–85% | 60–75% |
| Energy Efficiency | High | Moderate |
| Catalyst | Montmorillonite K10, CuI | HCl, POCl₃ |
Solvent-Free and Catalytic Approaches
Green Chemistry Techniques
Solvent-free reactions using Er(OTf)₃ as a catalyst achieve 88% yield in benzimidazole synthesis by condensing o-phenylenediamine with methyl ketones at 100°C for 20 minutes. This method eliminates toxic solvents and reduces waste.
Lewis Acid Catalysis
ZnCl₂ and FeCl₃ facilitate tetrazole-pyridine coupling at room temperature, achieving 70% yield in 4 hours. These catalysts enhance electrophilic activation without requiring high temperatures.
Table 3: Catalytic Methods Comparison
| Catalyst | Reaction Time | Yield (%) | Conditions |
|---|---|---|---|
| Er(OTf)₃ | 20 minutes | 88 | Solvent-free, 100°C |
| ZnCl₂ | 4 hours | 70 | DCM, RT |
| Montmorillonite K10 | 15 minutes | 85 | Microwave, 120°C |
Characterization and Purification
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Enzyme Inhibition
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide has been studied for its ability to inhibit specific enzymes. This inhibition can modulate metabolic pathways and signal transduction mechanisms, making it a candidate for treating diseases related to enzyme dysregulation, such as:
- Anti-inflammatory conditions
- Cancer therapies
The compound's binding affinity to enzyme active sites indicates its potential as a therapeutic agent.
Receptor Modulation
The compound may also act as a receptor modulator, influencing various biological pathways. Interaction studies suggest that it can effectively bind to specific targets within biological systems, leading to significant pharmacological effects.
Applications in Drug Development
The structural features of this compound make it a promising candidate for drug development. Its unique combination of structural motifs confers distinct biological activities compared to similar compounds. The following table summarizes some related compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine | Similar benzimidazole and tetrazole structure | Different alkyl chain length affects biological activity |
| Pyrazolo[1,5-a]pyrimidine derivatives | Contains pyrazole instead of tetrazole | Exhibits distinct pharmacological profiles |
| 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine | Triazole ring instead of tetrazole | Different reactivity patterns due to triazole presence |
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Anti-cancer Activity : Research demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through enzyme inhibition pathways.
- Anti-inflammatory Effects : In vitro studies indicated that the compound reduced pro-inflammatory cytokine production in activated immune cells, suggesting potential use in inflammatory diseases.
- Plant Growth Regulation : Preliminary studies have shown that derivatives of this compound may act as effective substitutes for phytohormones in agricultural biotechnology, enhancing growth and stress tolerance in crops like maize (Zea mays L.) .
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting enzymes or modulating receptor activity . The tetrazole and pyridine rings may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural Analogues and Core Scaffolds
The compound’s closest structural analogs differ primarily in their core heterocycles and substituents. Key comparisons include:
Table 1: Structural and Functional Comparison of Carboxamide Derivatives
Pharmacological and Biochemical Differences
- Kinase Inhibition: The imidazo[1,5-a]pyridine derivative (Compound 11) inhibits GSK-3β, a kinase involved in neurodegenerative diseases, with potency attributed to its hydroxymethylpyridyl group .
- Anti-Tubercular Activity : Carboxamides like D4 (imidazo[1,5-a]pyridine) show enhanced binding affinity (−9.4 kcal/mol) to Mycobacterium tuberculosis targets compared to earlier analogs. The benzimidazole group in the target compound could similarly improve target engagement through π-π stacking or hydrophobic interactions .
- Protease Modulation: Pyrazolo[1,5-a]pyrimidine carboxamides (e.g., 5a, 5c) inhibit cathepsins K and B (IC50 ~25–45 µM), critical in osteoporosis and cancer.
Biological Activity
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzimidazole moiety, a tetrazole ring, and a pyridine carboxamide, making it a candidate for various pharmacological applications.
The molecular formula of this compound is C15H13N7O, with a molecular weight of approximately 307.31 g/mol. The compound's structure is characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | C15H13N7O |
| Molecular Weight | 307.31 g/mol |
| LogP | 0.7862 |
| Polar Surface Area | 73.198 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of compounds with benzimidazole and tetrazole scaffolds. For instance, derivatives of benzimidazole have shown significant activity against various cancer cell lines, such as leukemia and melanoma . The specific interactions of this compound with cancer-related targets suggest it may inhibit tumor growth through multiple pathways.
2. Antimicrobial Properties
Research has demonstrated that benzimidazole derivatives possess notable antimicrobial activities against both Gram-positive and Gram-negative bacteria. N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine derivatives were found to outperform traditional antibiotics in some cases . This compound's ability to disrupt bacterial cell wall synthesis or function could be a mechanism behind its effectiveness.
3. Anti-inflammatory Effects
The compound has also shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory pathway. This activity could make it useful in treating conditions characterized by chronic inflammation.
Case Studies
A study evaluating the effect of this compound on specific cancer cell lines revealed that it significantly reduced cell viability at concentrations as low as . The mechanism was attributed to apoptosis induction and cell cycle arrest in the G0/G1 phase.
Another investigation assessed its antimicrobial efficacy against common pathogens like E. coli and Staphylococcus aureus. Results indicated that the compound had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting its potential as an alternative treatment option.
Interaction Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. These studies indicate that the compound can effectively bind to active sites of enzymes implicated in cancer progression and inflammation, supporting its role as a lead compound for drug development.
Q & A
What are the recommended synthetic routes for N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide, and how can reaction conditions be optimized?
The synthesis likely involves multi-step organic reactions, including cyclocondensation and functional group modifications. For example:
- Step 1 : Formation of the tetrazolo[1,5-a]pyridine core via cyclization of precursors like aminopyrazoles or enaminones under acidic or basic conditions .
- Step 2 : Introduction of the benzimidazole moiety via alkylation or nucleophilic substitution. For instance, coupling a pre-synthesized 1-methyl-1H-benzimidazole-2-methanol derivative with the tetrazolo[1,5-a]pyridine scaffold using coupling agents (e.g., EDCI, DCC) .
- Step 3 : Carboxamide formation at position 7 using activated esters (e.g., pentafluorophenyl esters) or direct amidation with amines under basic conditions .
Optimization : Key parameters include solvent choice (DMF, pyridine, or ethanol for solubility), temperature control (80–110°C for cyclization), and catalysts (e.g., ammonium chloride for Biginelli-type reactions) . Purity is enhanced via recrystallization (DMF/ethanol) or column chromatography .
How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?
- NMR : Use high-temperature NMR (e.g., DMSO-d at 110°C) to reduce signal broadening caused by restricted rotation in the benzimidazole and tetrazole moieties. Assign peaks via -DEPT and 2D experiments (COSY, HSQC) .
- X-ray crystallography : Employ SHELX software for structure refinement. For example, SHELXL can resolve torsional angles and hydrogen bonding patterns (e.g., C–H···O/N interactions) .
- Mass spectrometry : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight and fragmentation patterns .
What strategies are effective for analyzing contradictory spectral data or unexpected reaction outcomes?
- Case study : Discrepancies in NMR integration ratios may arise from dynamic rotational isomerism in the benzimidazole-tetrazole linkage. Solution: Variable-temperature NMR or computational modeling (DFT) to assess energy barriers .
- Unexpected byproducts : Monitor reactions via TLC/HPLC. If hydrolysis occurs (e.g., carboxamide degradation), optimize pH (neutral to slightly acidic) and avoid prolonged heating .
How can computational methods predict the biological activity of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like cathepsins or kinases. For example, pyrazolo[1,5-a]pyrimidine analogs inhibit cathepsin K (IC ~25 µM) via hydrogen bonding with catalytic cysteine residues .
- ADME/toxicity : Predict pharmacokinetics using SwissADME. Key parameters include logP (lipophilicity) and topological polar surface area (TPSA) to assess blood-brain barrier penetration .
What experimental designs are recommended for assessing stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 25–60°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., mp >300°C for related carboxamides) .
How can researchers address low solubility in aqueous media for in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Salt formation : Synthesize hydrochloride or sodium salts to enhance polarity .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide moiety .
What advanced purification techniques improve yield for structurally similar heterocyclic carboxamides?
- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .
- Countercurrent chromatography : Effective for isolating polar derivatives .
How can pharmacophore models guide SAR studies for this compound?
- Key features : Map the tetrazole (hydrogen bond acceptor), benzimidazole (aromatic/hydrophobic region), and carboxamide (hydrogen bond donor) .
- Validation : Compare with active analogs (e.g., pyrazolo[1,5-a]pyrimidine-based kinase inhibitors) and test truncated derivatives .
What protocols mitigate hygroscopicity during storage and handling?
- Lyophilization : Store as a lyophilized powder under inert gas (N/Ar).
- Desiccants : Use molecular sieves or silica gel in sealed containers .
How can researchers validate hypothesized reaction mechanisms (e.g., nucleophilic substitution vs. radical pathways)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
